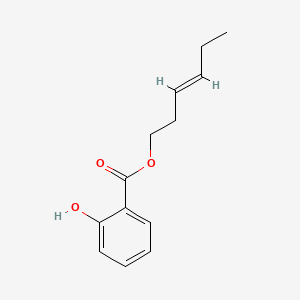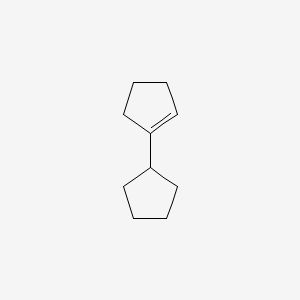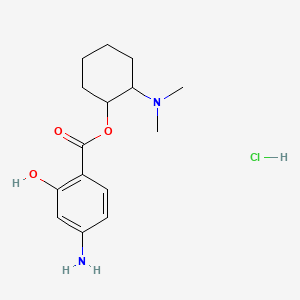
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is a complex organic compound that combines the properties of salicylic acid and aminosalicylic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride typically involves the esterification of salicylic acid derivatives with 2-(dimethylamino)cyclohexanol. The reaction is often catalyzed by acidic conditions, such as the use of p-toluenesulfonic acid in toluene . The esterification process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives.
Scientific Research Applications
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. For example, aminosalicylic acid derivatives inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts bacterial cell growth and multiplication, making it effective against certain bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Aminosalicylic acid: Used primarily for its anti-mycobacterial properties.
Salicylic acid: Known for its use in skincare products and as a precursor to aspirin.
Methyl salicylate: Commonly used in topical analgesics and as a flavoring agent.
Uniqueness
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is unique due to its combination of salicylic acid and aminosalicylic acid properties. This dual functionality allows it to be used in a broader range of applications, from medicinal chemistry to industrial processes.
Properties
CAS No. |
78280-31-6 |
|---|---|
Molecular Formula |
C15H23ClN2O3 |
Molecular Weight |
314.81 g/mol |
IUPAC Name |
[2-(dimethylamino)cyclohexyl] 4-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-17(2)12-5-3-4-6-14(12)20-15(19)11-8-7-10(16)9-13(11)18;/h7-9,12,14,18H,3-6,16H2,1-2H3;1H |
InChI Key |
QNHAIQCORNIVJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1OC(=O)C2=C(C=C(C=C2)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
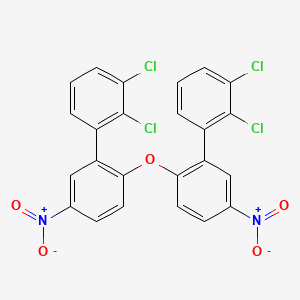
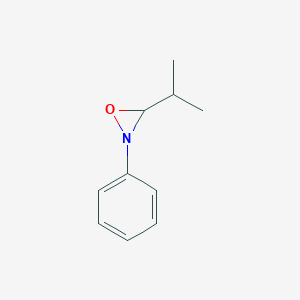
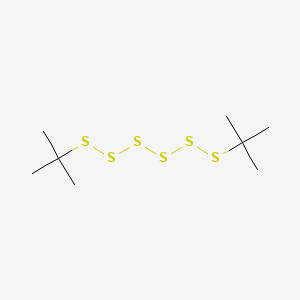
![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)


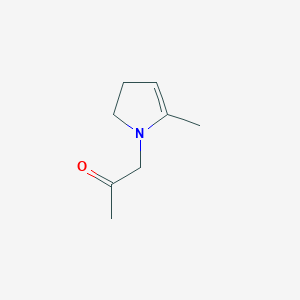
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
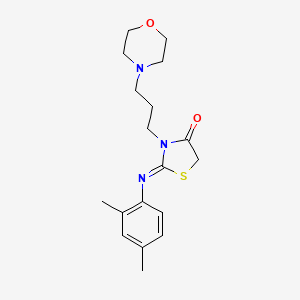
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
